PPARγ Selectivity vs. Parent HTS Hit
DS20362725 (compound 3d) was specifically engineered to eliminate PPARγ agonism, a property inherent to the parent high-throughput screening (HTS) hit compound 1. In a reporter gene assay using full-length PPARγ, compound 1 exhibited potent activation with an EC₅₀ of 0.41 nM and maximal efficacy (Eₘₐₓ) of 119% relative to control [1]. In contrast, DS20362725 (3d) showed no detectable PPARγ transcriptional activity (EC₅₀ > 10 μM) [1]. This represents a >24,000-fold improvement in selectivity over the parent hit.
| Evidence Dimension | PPARγ transcriptional activation (reporter assay) |
|---|---|
| Target Compound Data | EC₅₀ > 10 μM (inactive) |
| Comparator Or Baseline | Compound 1 (HTS hit): EC₅₀ = 0.41 nM, Eₘₐₓ = 119% |
| Quantified Difference | >24,000-fold reduction in PPARγ potency |
| Conditions | Full-length PPARγ reporter assay in MG63 cells |
Why This Matters
Avoidance of PPARγ activity ensures that metabolic phenotypes observed with DS20362725 can be attributed specifically to ERRα agonism, not off-target PPARγ activation—a critical consideration when selecting a tool compound for target validation studies.
- [1] Shinozuka T, Ito S, Kimura T, Izumi M, Wakabayashi K. Discovery of a Novel Class of ERRα Agonists. ACS Med Chem Lett. 2021;12(5):817-821. Table 1. View Source
